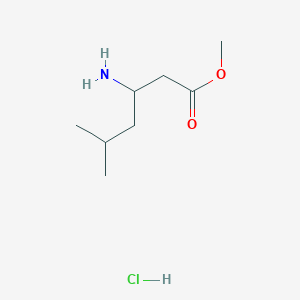
6-aminohexane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminohexane-1-sulfonamide hydrochloride, also known as 6-AHSH, is an organic compound with the molecular formula C6H13ClN2O2S. It is a white solid that is soluble in water and has a melting point of 140°C. 6-AHSH has been widely used in the synthesis of organic compounds and in the study of biochemical and physiological effects. It is also used as a reagent in various laboratory experiments.
Mecanismo De Acción
6-aminohexane-1-sulfonamide hydrochloride is known to act as an inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the enzyme CYP3A4, which is involved in the metabolism of many drugs. Inhibition of CYP3A4 can lead to increased levels of drugs in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, it has been shown to have protective effects against oxidative stress and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-aminohexane-1-sulfonamide hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it can cause adverse effects if used in high concentrations.
Direcciones Futuras
There are many potential future directions for the use of 6-aminohexane-1-sulfonamide hydrochloride in scientific research. One potential future direction is to use this compound in the synthesis of new organic compounds. Another potential future direction is to use this compound in the study of the mechanism of action of various drugs. Additionally, this compound could be used to study the biochemical and physiological effects of various drugs and to study the effects of various drugs on the body. Finally, this compound could be used to develop new drugs or to improve existing drugs.
Métodos De Síntesis
6-aminohexane-1-sulfonamide hydrochloride can be synthesized by the reaction of 6-aminohexane-1-sulfonyl chloride with aqueous hydrochloric acid. The reaction is carried out at room temperature and the product is filtered and washed with water. The yield of the reaction is typically around 90%.
Aplicaciones Científicas De Investigación
6-aminohexane-1-sulfonamide hydrochloride is used in scientific research to study the biochemical and physiological effects of organic compounds. It has been used in the synthesis of various organic compounds, such as amines, amino acids, and peptides. It has also been used to study the mechanism of action of various drugs and to study the effects of various drugs on the body.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-aminohexane-1-sulfonamide hydrochloride can be achieved through the reaction of 6-aminohexanoic acid with sulfamic acid, followed by conversion of the resulting sulfamic acid derivative to the hydrochloride salt.", "Starting Materials": [ "6-aminohexanoic acid", "sulfamic acid", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve 6-aminohexanoic acid (1.0 mol) in diethyl ether (50 mL) and add sulfamic acid (1.1 mol) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid (1.0 mol) to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Extract the product with diethyl ether (3 x 50 mL) and wash the organic layer with sodium bicarbonate solution (10%).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a minimum amount of water and add hydrochloric acid (1.0 mol) to the solution to obtain the hydrochloride salt of 6-aminohexane-1-sulfonamide." ] } | |
Número CAS |
1135200-95-1 |
Fórmula molecular |
C6H17ClN2O2S |
Peso molecular |
216.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



